molecular formula C16H13N3O3S B6498477 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946318-25-8

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6498477
CAS No.: 946318-25-8
M. Wt: 327.4 g/mol
InChI Key: ZLFMGZYOIJZVAR-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiazole ring, an oxazole ring, and a carboxamide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is often formed through the cyclization of α-haloketones with amides or nitriles in the presence of a base.

    Carboxamide Introduction: The final step involves the acylation of the amine group on the oxazole ring with an appropriate acyl chloride or anhydride to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition, protein binding, and cellular pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
  • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methyl-1,2-oxazole-5-carboxamide

Uniqueness

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and contribute to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-8-12(22-19-9)15(21)18-16-17-13(14(23-16)10(2)20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFMGZYOIJZVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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